molecular formula C13H15NO6 B3024438 Z-O-Acetyl-L-serine CAS No. 19645-29-5

Z-O-Acetyl-L-serine

Cat. No. B3024438
CAS RN: 19645-29-5
M. Wt: 281.26 g/mol
InChI Key: LILHBTZTKFFRPW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Z-O-acetyl-L-serine is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this ester into cysteine, releasing acetate . A mutant DcsE enzyme was found to acetylate L-homoserine but scarcely acetylate L-serine .


Molecular Structure Analysis

The molecular formula of Z-O-acetyl-L-serine is C5H9NO4 . Its structure includes an aliphatic acyclic compound, an amine, an amino acid, a carbonyl group, a carboxylic acid, and a carboxylic acid ester .


Chemical Reactions Analysis

In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of O-acetyl-L-serine (OAS) with sulfide produces cysteine . The flux from O-acetyl-L-serine entering into L-cysteine increased 6.2-fold in the L-methionine producer compared to the wild-type strain .


Physical And Chemical Properties Analysis

Z-O-acetyl-L-serine has a melting point of 73 - 78°C . It should be stored at temperatures between 0 - 8°C .

Scientific Research Applications

Cysteine Biosynthesis and Metabolic Engineering

Z-O-Acetyl-L-serine serves as a precursor in the biosynthesis of L-cysteine, a sulfur-containing amino acid. L-cysteine plays essential roles in protein folding, cellular metabolism, and enzyme catalysis. Traditionally, industrial production of L-cysteine involved chemical hydrolysis of proteins, but this method has environmental drawbacks due to acid consumption and wastewater issues . Researchers have explored biotechnological approaches, including enzymatic biotransformation and fermentation, to synthesize L-cysteine more efficiently. Metabolic engineering strategies can enhance the production of biosynthetic L-cysteine in microbial hosts like Escherichia coli and Corynebacterium glutamicum .

Substrate for O-Acetyl-L-Serine (Thiol)lyase Assays

In biochemical studies, Z-O-Acetyl-L-serine serves as a substrate for identifying, differentiating, and characterizing O-acetyl-L-serine (thiol)lyases (OASTL). These enzymes are involved in cysteine biosynthesis pathways. Researchers use Z-O-Acetyl-L-serine to study the activity and specificity of OASTL enzymes .

Neurological Implications and Therapeutic Potential

L-serine, of which Z-O-Acetyl-L-serine is a derivative, has garnered attention for its neurological implications. Deficiencies in L-serine and its downstream products are linked to severe neurological deficits. Researchers are investigating L-serine as a protective agent in various neurological diseases and neurodegenerative disorders. Understanding its mechanistic production and impact on glial and neuronal cells is crucial for potential therapeutic applications .

High-Yield Fermentation Strategies

Efficient L-serine production requires overcoming the L-serine degradation pathway and low L-serine tolerance in Escherichia coli. Novel strategies, such as introducing synthetic protein scaffolds between relevant enzymes, aim to enhance L-serine yields during fermentation processes .

Redox Activity and Metal Binding

L-serine derivatives like Z-O-Acetyl-L-serine exhibit redox activity and play roles in metal binding. These properties have implications in various industrial applications, including food production, cosmetics, and pharmaceuticals .

Fe/S Cluster Synthesis and Coenzyme A Production

L-cysteine, derived from Z-O-Acetyl-L-serine, is essential for the synthesis of Fe/S clusters, coenzyme A, and other vital compounds. Understanding these pathways can lead to applications in biotechnology and metabolic engineering .

Safety And Hazards

The safety data sheet for O-acetyl-L-serine hydrochloride, a related compound, advises against its use in food, drugs, pesticides, or biocidal products . It should be handled with personal protective equipment and adequate ventilation .

Future Directions

The future development of more efficient L-cysteine biosynthetic pathways, which involve Z-O-acetyl-L-serine, is a topic of interest . The direct fermentation to produce L-serine from cheap carbon sources such as glycerol is greatly desired . The combination of enhancing biosynthetic activity, weakening the degradation pathway, and exploiting the export system seems to be effective .

properties

IUPAC Name

(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILHBTZTKFFRPW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-O-Acetyl-L-serine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-O-Acetyl-L-serine
Reactant of Route 2
Reactant of Route 2
Z-O-Acetyl-L-serine
Reactant of Route 3
Reactant of Route 3
Z-O-Acetyl-L-serine
Reactant of Route 4
Reactant of Route 4
Z-O-Acetyl-L-serine
Reactant of Route 5
Reactant of Route 5
Z-O-Acetyl-L-serine
Reactant of Route 6
Z-O-Acetyl-L-serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.